3-Amino-2,4-dimethylpentanoic acid
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Overview
Description
3-Amino-2,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and two methyl groups attached to the carbon chain
Preparation Methods
The synthesis of 3-Amino-2,4-dimethylpentanoic acid can be achieved through several routes. One common method involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to yield the target product. The first step involves the addition of trimethylsilyl cyanide in the presence of cesium fluoride, followed by quenching with ammonium chloride and extraction with ethyl acetate . Another method uses 4-dimethyl-2-carbonylvaleric acid as a starting material, which is converted to the desired product through a two-step reaction involving an enzymatic catalyst .
Chemical Reactions Analysis
3-Amino-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3-Amino-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Amino-2,4-dimethylpentanoic acid can be compared with similar compounds such as:
L-α-Neopentylglycine:
3,4-Dimethylpentanoic acid: This compound lacks the amino group, making it less reactive in certain biochemical reactions.
2-Amino-3,4-dimethylpentanoic acid: Similar in structure but with different positioning of the amino group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)6(8)5(3)7(9)10/h4-6H,8H2,1-3H3,(H,9,10) |
InChI Key |
RIDBQCGMVPMFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C(=O)O)N |
Origin of Product |
United States |
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